molecular formula C14H18FNO4S B6645324 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid

Cat. No.: B6645324
M. Wt: 315.36 g/mol
InChI Key: PXXGQHCDYNGBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid, also known as FMPMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of ion channels, particularly the voltage-gated sodium channels. This compound has been shown to inhibit the activity of these channels, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. In vivo studies have shown that this compound can modulate the activity of ion channels in the central nervous system, leading to a decrease in neuronal excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid is its potential as a lead compound for the development of new drugs targeting the central nervous system. This compound has also been shown to exhibit promising antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its relatively low potency compared to other compounds targeting ion channels.

Future Directions

There are several future directions for research on 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid. One potential direction is the development of more potent analogues of this compound that can target ion channels with greater specificity and efficacy. Another direction is the investigation of this compound's potential as a modulator of other ion channels, such as calcium channels and potassium channels. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-methylpiperidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit promising antibacterial and antifungal activities against various microorganisms. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs targeting the central nervous system. In neuroscience, this compound has been studied for its potential as a modulator of ion channels, which play a critical role in the regulation of neuronal excitability.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-9-5-6-16(12(7-9)14(17)18)21(19,20)13-4-3-11(15)8-10(13)2/h3-4,8-9,12H,5-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGQHCDYNGBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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